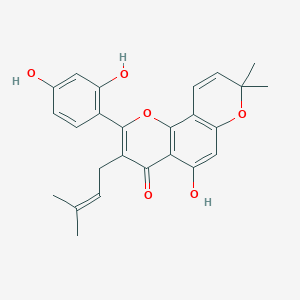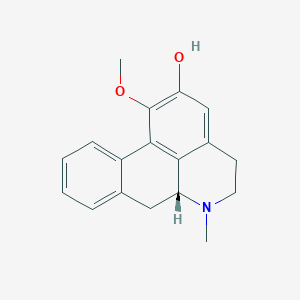
Arteannuin B
Übersicht
Beschreibung
Arteannuin B is a natural sesquiterpene lactone that is isolated from Artemisia annua . It comprises an unusual α-methylene-γ-lactone with a cadinane-type skeleton .
Synthesis Analysis
Arteannuin B was isolated from Artemisia annua via chromatography over silica gel using a gradient of EtOAc in petroleum ether . Previously unknown conjugates of Arteannuin B were synthesized via Michael reactions with pharmacophoric amines . The compounds were shown to exhibit antiproliferative properties for various tumor cell lines .Molecular Structure Analysis
Arteannuin B has a molecular formula of C15H20O3 . It comprises an unusual α-methylene-γ-lactone with a cadinane-type skeleton .Chemical Reactions Analysis
Arteannuin B was found to modulate glycolysis in MCF7 tumor cells . The most active derivatives had IC 50 values of 8–36 μM, which exceeded that of starting Arteannuin B .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
Arteannuin B has demonstrated significant anti-tumor activity. However, its clinical use is hindered by very low solubility and a short half-life. To address this, researchers have developed Arteannuin B sustained-release microspheres (ABMs). These microspheres improve the feasibility of clinical applications by providing stable, long-lasting drug release .
Cytotoxic Effects
Arteannuin B derivatives synthesized through Michael reactions with pharmacophores have been tested for cytotoxic activity. These compounds exhibit anti-proliferative properties against various tumor cell lines. The most active derivative showed an IC50 value of 8–36 μM, surpassing the original Arteannuin B .
Anti-Inflammatory Properties
Arteannuin B attenuates inflammatory responses by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation. This finding highlights its potential as an anti-inflammatory agent .
Antiviral Effects
Screening of monomer compounds from traditional Chinese medicine revealed that Arteannuin B reduces GX_P2V infection significantly. This antiviral effect suggests its potential in combating viral diseases .
Wirkmechanismus
Target of Action
Arteannuin B (ATB), a sesquiterpene lactone found in the traditional Chinese medicine Artemisia annua, has been identified as a potent anti-inflammatory compound . The primary target of ATB is the ubiquitin-conjugating enzyme UBE2D3 . This enzyme plays a crucial role in the activation of NF-κB signaling, which is associated with many inflammatory disorders .
Mode of Action
ATB attenuates the inflammatory response by inhibiting UBE2D3-mediated NF-κB activation . This inhibition prevents the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are required for NF-κB activation . By inhibiting this process, ATB can alleviate inflammatory disorders.
Biochemical Pathways
The primary biochemical pathway affected by ATB is the NF-κB signaling pathway . By inhibiting UBE2D3, ATB prevents the activation of this pathway, thereby reducing the production of inflammatory mediators and cytokines . This includes the down-regulation of iNOS and COX2 expression, and the decrease in mRNA expression and release of IL-1β, IL-6, and TNF-α .
Pharmacokinetics
Arteannuin B has very low solubility and a very short half-life, which limits its clinical use . The development of arteannuin b sustained-release microspheres (abms) has been shown to improve its bioavailability . These ABMs have a low burst release and stable in vitro release for up to one week . The drug loading is 37.8%, and the encapsulation rate is 85% .
Result of Action
The result of ATB’s action is a significant reduction in the inflammatory response. This is demonstrated by the diminished generation of NO and PGE2, the down-regulation of iNOS and COX2 expression, and the decreased mRNA expression and release of IL-1β, IL-6, and TNF-α in LPS-exposed RAW264.7 macrophages . Furthermore, ATB has been shown to exhibit antiproliferative properties for various tumor cell lines .
Action Environment
The action of ATB can be influenced by environmental factors. For instance, the solubility of ATB can be affected by the pH of the environment, which can impact its bioavailability and efficacy . Additionally, the stability of ATB can be influenced by temperature and light conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,5S,8R,9S,12R,14R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQSMEDUZQDVLA-KPHNHPKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arteannuin B | |
CAS RN |
50906-56-4 | |
| Record name | Arteannuin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50906-56-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)

